2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile
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Overview
Description
2-[(3-butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile is a member of quinazolines.
Scientific Research Applications
Synthesis and Antibacterial Properties
2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile and its derivatives are primarily researched for their potential in the synthesis of complex quinazolinone structures. These compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is evident from the synthesis of novel substituted quinazoline derivatives, demonstrating the potential of these compounds in developing new antibacterial agents (El-Shenawy, 2018).
Chemical Transformations and Structural Analysis
The compound and its related structures have been a subject of interest in chemical synthesis and structural analysis. For instance, the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide and its structural confirmation via IR, 1H, 13C NMR spectroscopy, and single-crystal X-ray structure determination highlight the chemical complexity and versatility of these compounds (Rimaz et al., 2009).
Role in Chemical Modifications and Enhancement of Analgesic Properties
The chemical structure of these compounds allows for modifications that can enhance their analgesic properties. Studies show that specific hydrolysis and methylation processes can lead to variations in these compounds, offering pathways to improve their analgesic efficacy (Украинец et al., 2016).
Applications in Corrosion Inhibition
Interestingly, derivatives of this compound have been investigated for their role in corrosion inhibition, particularly for tin in sodium chloride solutions. These studies involve techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, indicating the multifaceted applications of these compounds beyond the pharmaceutical domain (Fouda et al., 2015).
Anticancer Potential
In the realm of anticancer research, certain quinazolinylthio propanenitrile derivatives have demonstrated potential. They exhibit extensive spectrum antitumor efficiency against various cell lines, indicating their significance in the development of new anticancer drugs (Mohamed et al., 2016).
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3-butan-2-yl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C15H17N3OS/c1-4-10(2)18-14(19)12-7-5-6-8-13(12)17-15(18)20-11(3)9-16/h5-8,10-11H,4H2,1-3H3 |
InChI Key |
XQKDWOZTCSCTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N=C1SC(C)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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